molecular formula C43H58N2O13 B232058 Rifamycin B methylpropylamide CAS No. 16784-10-4

Rifamycin B methylpropylamide

カタログ番号: B232058
CAS番号: 16784-10-4
分子量: 810.9 g/mol
InChIキー: RCRKUTFIUCSOQL-UCYGXLJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rifamycin B methylpropylamide is a compound that has gained significant attention in the field of scientific research due to its therapeutic potential. It is a derivative of rifamycin B, which is a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. This compound has been found to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. In

作用機序

The mechanism of action of Rifamycin B methylpropylamide involves the inhibition of bacterial RNA polymerase. RNA polymerase is an essential enzyme that is required for the transcription of bacterial DNA into RNA. This compound binds to the β subunit of RNA polymerase, thereby preventing the transcription process. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by preventing the transcription of bacterial DNA. In addition, it has been found to exhibit antiviral activity by inhibiting viral replication. This compound has also been found to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.

実験室実験の利点と制限

Rifamycin B methylpropylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various research areas. However, there are also limitations to the use of this compound in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action may be affected by the presence of other compounds, which may lead to inconsistent results.

将来の方向性

There are several future directions for the study of Rifamycin B methylpropylamide. One area of research is the development of new derivatives of this compound with enhanced pharmacological activities. Another area of research is the investigation of the potential use of this compound in combination with other compounds for the treatment of bacterial infections, viral infections, and cancer. Furthermore, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production of the compound.

合成法

The synthesis of Rifamycin B methylpropylamide involves the modification of the parent compound, rifamycin B. The modification process includes the addition of a methylpropylamide group to the rifamycin B molecule. The chemical reaction is carried out under controlled conditions and requires specific reagents and catalysts. The synthesis method of this compound has been optimized to ensure maximum yield and purity.

科学的研究の応用

Rifamycin B methylpropylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial activity against a wide range of bacteria, including Mycobacterium tuberculosis, which causes tuberculosis. This compound has also been found to exhibit antiviral activity against hepatitis B virus and herpes simplex virus. In addition, it has been shown to have anticancer properties, making it a potential candidate for cancer therapy.

特性

16784-10-4

分子式

C43H58N2O13

分子量

810.9 g/mol

IUPAC名

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(propyl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+

InChIキー

RCRKUTFIUCSOQL-UCYGXLJSSA-N

異性体SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

正規SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。